Testosterone Aldol Dimer

描述

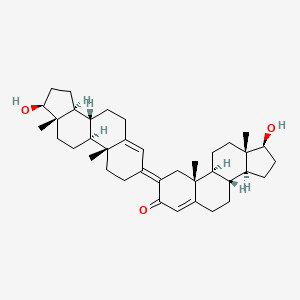

Testosterone Aldol Dimer is a hypothetical compound hypothesized to form via an aldol condensation reaction between two testosterone molecules. Aldol condensation involves the nucleophilic addition of an enolate (derived from a ketone or aldehyde) to a carbonyl group, followed by dehydration. In testosterone, the α-carbon adjacent to the ketone group could undergo deprotonation to form an enolate, which may attack another testosterone molecule’s carbonyl, yielding a dimeric structure.

属性

分子式 |

C38H54O3 |

|---|---|

分子量 |

558.8 g/mol |

IUPAC 名称 |

(2E,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C38H54O3/c1-35-16-13-22(19-23(35)5-7-25-28-9-11-33(40)36(28,2)17-14-30(25)35)27-21-38(4)24(20-32(27)39)6-8-26-29-10-12-34(41)37(29,3)18-15-31(26)38/h19-20,25-26,28-31,33-34,40-41H,5-18,21H2,1-4H3/b27-22+/t25-,26-,28-,29-,30-,31-,33-,34-,35-,36-,37-,38-/m0/s1 |

InChI 键 |

OPRKDUHDILZYOC-BIKIQLQZSA-N |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=C/5\C[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CCC6=CC5=O)CC[C@@H]8O)C)C)/CC[C@]34C |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C5CC6(C7CCC8(C(C7CCC6=CC5=O)CCC8O)C)C)CCC34C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Testosterone Aldol Dimer typically involves the aldol condensation reaction. This reaction can be catalyzed by either acidic or basic conditions. Common catalysts include acids such as hydrochloric acid (HCl) or aluminum chloride (AlCl3), and bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . The reaction can be carried out at room temperature or with heating, depending on the desired reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of catalyst and reaction conditions can be optimized to maximize the efficiency of the process.

化学反应分析

Types of Reactions

Testosterone Aldol Dimer can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

科学研究应用

Testosterone Aldol Dimer has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound to study aldol condensation reactions and their mechanisms.

Biology: The compound can be used to investigate the biological activity of testosterone derivatives.

Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the context of hormone replacement therapy.

Industry: The compound may have applications in the synthesis of other complex molecules and materials.

作用机制

The mechanism of action of Testosterone Aldol Dimer involves its interaction with specific molecular targets and pathways. The aldol condensation reaction proceeds through the formation of an enolate ion, which acts as a nucleophile and attacks the carbonyl carbon of another molecule. This results in the formation of a beta-hydroxy carbonyl compound, which can undergo further reactions such as dehydration to form an alpha, beta-unsaturated carbonyl compound .

相似化合物的比较

Comparison with Other Aldol Dimers

- α-Pinene Aldol Dimer (C₃₂H₄₈O₄): Synthesized via ozonolysis and boron enolate-mediated aldol coupling, yielding viscous oils. Stereoselectivity was achieved through chiral boron reagents .

- Methylglyoxal (MG)-Acetaldehyde Dimer (C₅H₈O₃): Formed via cross-aldol condensation in aerosols, detected via mass spectrometry. No stereoselectivity reported due to non-enzymatic conditions .

- DVL-MVL Aldol Products : Produced during biomass-derived γ-valerolactone (GVL) condensation, yielding oligomers for polymerization studies .

Structural and Functional Comparison

Molecular Features

- Testosterone Aldol Dimer : Likely retains steroid backbone with a new C–C bond between α-carbons of two testosterone units. Increased molecular weight (~572 g/mol vs. 288 g/mol for testosterone) and reduced polarity.

- α-Pinene Aldol Dimer: Contains bicyclic terpene moieties linked via aldol adducts, enhancing surface activity (9% greater surface tension depression vs. monomers) .

- MG-Acetaldehyde Dimer : Linear cross-aldol product with terminal carboxylic acid groups, contributing to aerosol particle growth .

Table 2: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Property |

|---|---|---|---|---|

| This compound* | C₃₈H₅₄O₄ | ~572 | Solid/Oil | High lipophilicity |

| α-Pinene Aldol Dimer | C₂₀H₃₀O₂ | 302.45 | Viscous oil | Enhanced surface activity |

| MG-Acetaldehyde Dimer | C₅H₈O₃ | 116.12 | Liquid (aerosol) | Hydrophilic, hygroscopic |

*Calculated based on testosterone (C₁₉H₂₈O₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。